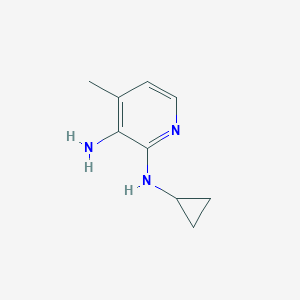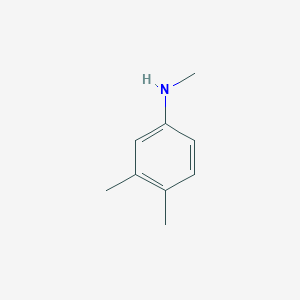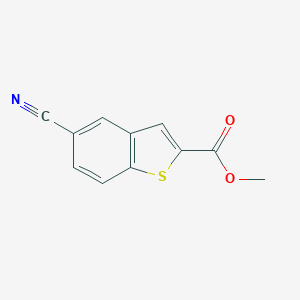![molecular formula C13H10F3NO2S B142053 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid CAS No. 132483-39-7](/img/structure/B142053.png)
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.
Mecanismo De Acción
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid acts by inhibiting the activity of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid also has antioxidant properties, which help to reduce oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than current NSAIDs. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid may serve as a starting point for the development of such inhibitors. Finally, more research is needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in humans, which may lead to its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid involves the reaction of 2-(thiazol-2-yl)phenylboronic acid with 3-(trifluoromethyl)phenylacetic acid in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid.
Aplicaciones Científicas De Investigación
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Propiedades
Número CAS |
132483-39-7 |
|---|---|
Nombre del producto |
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid |
Fórmula molecular |
C13H10F3NO2S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
2-[4-(1,3-thiazol-2-yl)-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-3-9(11-17-4-5-20-11)10(6-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clave InChI |
BQCORHYUXGJIKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



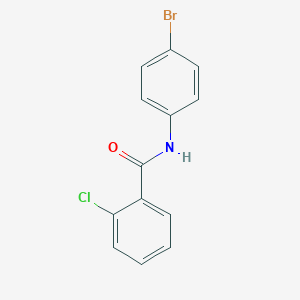
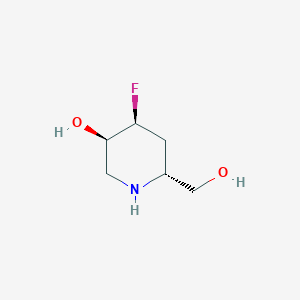
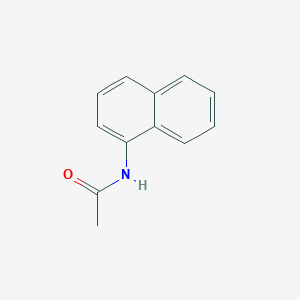
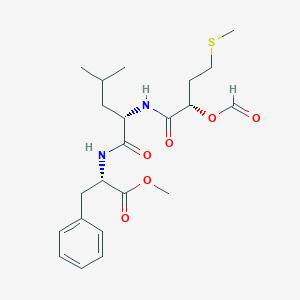
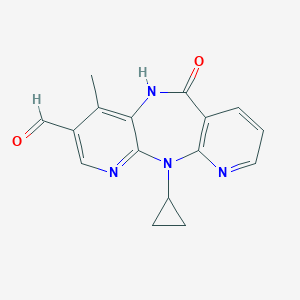
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
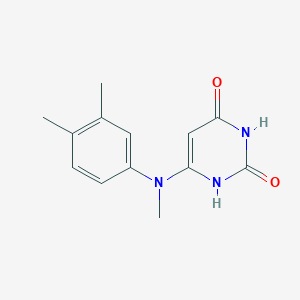
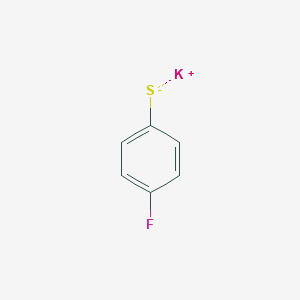
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
